Cas no 35878-41-2 ((R)-Vestitol)

(R)-Vestitol 化学的及び物理的性質
名前と識別子
-
- (3R)-3-(2-hydroxy-4-methoxy-phenyl)chroman-7-ol
- (-)-vestitol
- (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
- Vestitol
- [ "(-)-Vestitol" ]
- 35878-41-2
- 9JHS2AVR43
- Q27149418
- CHEMBL479145
- 7,2'-dihydroxy-4'-methoxyisoflavan
- CHEBI:80392
- (3S)-3-(2-hydroxy-4-methoxyphenyl)chroman-7-ol
- (R)-(-)-Vestitol
- NSC-782671
- (R)-Vestitol
- 2H-1-BENZOPYRAN-7-OL, 3,4-DIHYDRO-3-(2-HYDROXY-4-METHOXYPHENYL)-, (3R)-
- NSC782671
- UNII-9JHS2AVR43
- AKOS040762485
- DTXSID201318024
- Vestitol, (-)-
- (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol
- FS-9800
- (3R)-vestitol
-
- インチ: InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m0/s1
- InChIKey: XRVFNNUXNVWYTI-NSHDSACASA-N
- ほほえんだ: COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O
計算された属性
- せいみつぶんしりょう: 272.10500
- どういたいしつりょう: 272.105
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.9A^2
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.282
- ふってん: 418.5°C at 760 mmHg
- フラッシュポイント: 206.9°C
- 屈折率: 1.623
- PSA: 58.92000
- LogP: 2.82510
(R)-Vestitol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN98483-5mg |
Vestitol |
35878-41-2 | >=98% | 5mg |
$318 | 2023-09-19 | |
TargetMol Chemicals | TN5228-5mg |
Vestitol |
35878-41-2 | 5mg |
¥ 10850 | 2024-07-19 | ||
A2B Chem LLC | AF82860-1mg |
(R)-Vestitol |
35878-41-2 | 98.5% | 1mg |
$599.00 | 2023-12-30 | |
A2B Chem LLC | AF82860-5mg |
(R)-Vestitol |
35878-41-2 | 98.5% | 5mg |
$577.00 | 2024-04-20 | |
TRC | V359205-10mg |
(R)-Vestitol |
35878-41-2 | 10mg |
$1745.00 | 2023-05-17 | ||
TRC | V359205-1mg |
(R)-Vestitol |
35878-41-2 | 1mg |
$224.00 | 2023-05-17 | ||
TRC | V359205-5mg |
(R)-Vestitol |
35878-41-2 | 5mg |
$994.00 | 2023-05-17 | ||
TargetMol Chemicals | TN5228-5 mg |
Vestitol |
35878-41-2 | 98% | 5mg |
¥ 9,400 | 2023-07-10 | |
MedChemExpress | HY-N1093-1mg |
(-)-Vestitol |
35878-41-2 | 1mg |
¥2760 | 2024-07-21 | ||
TargetMol Chemicals | TN5228-1mg |
Vestitol |
35878-41-2 | 1mg |
¥ 4350 | 2024-07-19 |
(R)-Vestitol 関連文献
-
1. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoidsGuilherme S. Caleffi,Felipe C. Demidoff,Carmen Nájera,Paulo R. R. Costa Org. Chem. Front. 2022 9 1165
-
Nawaf Al-Maharik Nat. Prod. Rep. 2019 36 1156
-
Azra Gholami,Nathan De Geyter,Jacob Pollier,Sofie Goormachtig,Alain Goossens Nat. Prod. Rep. 2014 31 356
-
Supakorn Arthan,Priyapan Posri,Sookkawath Walunchapruk,Thanaset Senawong,Chavi Yenjai RSC Adv. 2022 12 17837
-
5. Biosynthesis of isoflavonoid phytoalexins in Medicago sativa: the biosynthetic relationship between pterocarpans and 2′-hydroxyisoflavansPaul M. Dewick,Maria Martin J. Chem. Soc. Chem. Commun. 1976 637
-
Nigel C. Veitch Nat. Prod. Rep. 2007 24 417
-
Rudy Simons,Harry Gruppen,Toine F. H. Bovee,Marian A. Verbruggen,Jean-Paul Vincken Food Funct. 2012 3 810
-
8. Synthesis of sophorol, violanone, lonchocarpan, claussequinone, philenopteran, leiocalycin, and some other natural isoflavonoids by the oxidative rearrangement of chalcones with thallium(III) nitrateLorànd Farkas,àgnes Gottsegen,Mihàly Nóagrádi,Sàndor Antus J. Chem. Soc. Perkin Trans. 1 1974 305
-
Nigel C. Veitch Nat. Prod. Rep. 2009 26 776
-
10. Oligomeric isoflavonoids. Part 4.? Synthesis of the daljanelin class of isoflavonoid–neoflavonoid dimersMark B. Rohwer,Pieter S. van Heerden,E. Vincent Brandt,Barend C. B. Bezuidenhoudt,Daneel Ferreira J. Chem. Soc. Perkin Trans. 1 1999 3367
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Isoflavonoids 4'-O-methylated isoflavonoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Isoflavonoids O-methylated isoflavonoids 4'-O-methylated isoflavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
(R)-Vestitolに関する追加情報
Introduction to (R)-Vestitol (CAS No. 35878-41-2)
(R)-Vestitol, a compound with the chemical name (R)-3-hydroxyestra-1,5(10)-dien-17-one, is a naturally occurring steroide derivative that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number 35878-41-2, this compound is recognized for its unique structural and functional properties, making it a promising candidate for various therapeutic applications. The stereochemistry of (R)-Vestitol, specifically the (R) configuration, plays a crucial role in its biological activity and interaction with target enzymes and receptors.
The compound belongs to the class of steroidal compounds, which are known for their diverse biological effects. (R)-Vestitol has been extensively studied for its potential in modulating endocrine pathways, particularly in the context of estrogen receptor signaling. Recent research has highlighted its role in potentially inhibiting the activity of certain enzymes involved in cancer progression, making it an attractive subject for further investigation in oncology.
In terms of chemical structure, (R)-Vestitol features a hydroxyl group at the 3-position and a ketone group at the 17-position of the steroidal backbone. This specific arrangement contributes to its unique reactivity and binding affinity to biological targets. The (R) configuration at the stereogenic center is particularly important, as it influences the compound's interactions with proteins and enzymes, thereby affecting its overall pharmacological profile.
One of the most compelling aspects of (R)-Vestitol is its potential application in cancer therapy. Studies have demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines by modulating estrogen receptor activity. This mechanism has been explored in detail in preclinical studies, where (R)-Vestitol showed promise in reducing tumor proliferation and enhancing apoptosis in vitro. Additionally, animal models have provided preliminary evidence suggesting that (R)-Vestitol may have therapeutic benefits in vivo without significant side effects.
The pharmacokinetic properties of (R)-Vestitol are also of great interest. Research indicates that the compound exhibits moderate solubility in both water and organic solvents, which facilitates its formulation into various pharmaceutical dosage forms. Furthermore, preliminary studies suggest that (R)-Vestitol has a reasonable bioavailability when administered orally, making it a viable candidate for clinical development. The compound's stability under different storage conditions has also been assessed, ensuring that it remains effective over time.
Another area where (R)-Vestitol shows promise is in neuroprotection. Emerging evidence suggests that steroidal compounds like (R)-Vestitol may have neuroprotective effects by interacting with specific neurotransmitter systems. This has led to investigations into its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While more research is needed to fully understand these mechanisms, preliminary findings are encouraging and warrant further exploration.
The synthesis of (R)-Vestitol is another critical aspect that has been extensively studied. Chemists have developed several synthetic routes to produce this compound efficiently and with high enantiomeric purity. One such method involves the asymmetric reduction of a precursor molecule using chiral catalysts, ensuring that the final product retains the desired (R) configuration. These synthetic advancements have made it possible to produce sufficient quantities of (R)-Vestitol for both research and potential clinical trials.
Regulatory considerations are also important when evaluating (R)-Vestitol for therapeutic use. Given its promising biological activity, the compound is being reviewed by regulatory agencies to determine its suitability for human trials. Researchers are working closely with regulatory bodies to provide comprehensive data on its safety and efficacy, ensuring that it meets stringent standards before being approved for clinical use.
In conclusion, (R)-Vestitol (CAS No. 35878-41-2) is a fascinating compound with significant potential in pharmaceutical applications. Its unique stereochemistry, coupled with its ability to modulate endocrine pathways, makes it a valuable candidate for further research. As more studies are conducted on this compound, we can expect to see new insights into its therapeutic applications, particularly in cancer therapy and neuroprotection. The ongoing efforts to optimize its synthesis and regulatory approval will be crucial in bringing this promising compound from laboratory research to clinical practice.
35878-41-2 ((R)-Vestitol) 関連製品
- 56701-24-7(2H-1-Benzopyran-7-ol,3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-)
- 531-95-3((-)-(S)-Equol)
- 40614-27-5(4,4-dimethyl-3,4-dihydro-2H-1-benzopyran)
- 887206-72-6(7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid)
- 2668314-60-9(Methyl 7(E)-nonadecenoate)
- 3651-13-6(1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester)
- 1013-69-0(Noreugenin)
- 1805100-95-1(2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde)
- 71630-32-5(Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI))
- 1542365-32-1(1-(3-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)

